Cas no 1419554-45-2 (2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine)

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester derivative of imidazo[1,2-a]pyridine, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include stability under typical handling conditions and compatibility with Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of complex heterocyclic frameworks. The 2-methyl substitution enhances steric control during coupling, while the dioxaborolane moiety ensures improved solubility and reactivity. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise functionalization of the imidazo[1,2-a]pyridine core is required. Its well-defined reactivity profile makes it a reliable choice for targeted bond-forming applications.
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine structure
1419554-45-2 structure
Product Name:2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
CAS No:1419554-45-2
MF:C14H19BN2O2
MW:258.123863458633
CID:6802062
PubChem ID:129319402
Update Time:2025-06-27

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
    • 1419554-45-2
    • F98048
    • DB-150292
    • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
    • Inchi: 1S/C14H19BN2O2/c1-10-9-17-7-6-11(8-12(17)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
    • InChI Key: QWLPLJUJYFNHGJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CN3C=C(C)N=C3C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 258.1539580g/mol
  • Monoisotopic Mass: 258.1539580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.8Ų

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Pricemore >>

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Additional information on 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Recent Advances in the Study of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 1419554-45-2)

The compound 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 1419554-45-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the context of kinase inhibitors and other therapeutic agents targeting signaling pathways.

Recent studies have focused on the synthetic utility of this compound, highlighting its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex heterocyclic frameworks. Researchers have demonstrated its efficacy in producing imidazo[1,2-a]pyridine derivatives, a class of compounds known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

One notable study published in the Journal of Medicinal Chemistry explored the use of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine as a precursor for the development of novel kinase inhibitors. The study reported that the compound's boronate ester functionality facilitates efficient coupling with various aryl halides, enabling the rapid generation of a library of potential drug candidates. Preliminary biological evaluations indicated promising activity against specific kinase targets, suggesting its potential in oncology research.

In addition to its synthetic applications, recent investigations have also delved into the physicochemical properties of this compound. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and stability under different conditions. These studies have provided valuable insights into the compound's reactivity and compatibility with various reaction conditions, further enhancing its utility in medicinal chemistry.

Another area of interest is the compound's potential role in targeted drug delivery systems. Researchers are exploring its incorporation into prodrug designs, where the boronate ester moiety could serve as a trigger for controlled release in specific physiological environments. This approach holds promise for improving the pharmacokinetic profiles of therapeutic agents, particularly in the context of cancer therapy.

Despite these advancements, challenges remain in optimizing the synthetic routes for large-scale production and ensuring the compound's stability during storage and handling. Ongoing research aims to address these issues by developing more robust synthetic protocols and exploring alternative protecting group strategies for the boronate ester functionality.

In conclusion, 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 1419554-45-2) represents a versatile and valuable building block in medicinal chemistry. Its applications in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules, continue to expand. Future research will likely focus on further elucidating its mechanistic roles and exploring its potential in emerging therapeutic areas.

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